molecular formula C11H13N2O3P B14613498 1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate CAS No. 60705-78-4

1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate

Cat. No.: B14613498
CAS No.: 60705-78-4
M. Wt: 252.21 g/mol
InChI Key: GXHLZJRBHMFOFB-UHFFFAOYSA-N
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Description

1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate is a chemical compound known for its unique structure and properties It is characterized by the presence of a diazonium group, a methoxy group, and a phosphoryl group attached to a butenolate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of aniline derivatives followed by the introduction of the methoxy and phosphoryl groups. The reaction conditions often require low temperatures and the use of strong acids to facilitate the formation of the diazonium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the phosphoryl group.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a range of substituted aromatic compounds.

Scientific Research Applications

1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce diazonium and phosphoryl groups into target molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate involves its ability to undergo various chemical transformations. The diazonium group can participate in electrophilic aromatic substitution reactions, while the phosphoryl group can engage in coordination chemistry with metal ions. These interactions enable the compound to exert its effects in different chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

  • 1-Diazonio-4-[ethoxy(phenyl)phosphoryl]but-1-en-2-olate
  • 1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

60705-78-4

Molecular Formula

C11H13N2O3P

Molecular Weight

252.21 g/mol

IUPAC Name

1-diazo-4-[methoxy(phenyl)phosphoryl]butan-2-one

InChI

InChI=1S/C11H13N2O3P/c1-16-17(15,8-7-10(14)9-13-12)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3

InChI Key

GXHLZJRBHMFOFB-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CCC(=O)C=[N+]=[N-])C1=CC=CC=C1

Origin of Product

United States

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